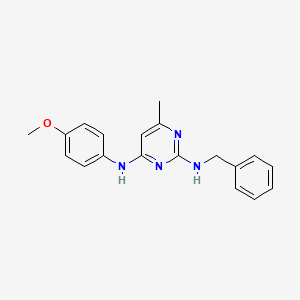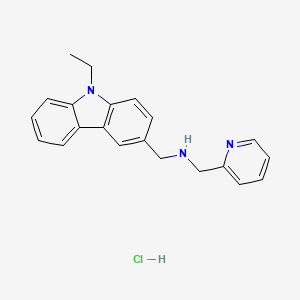
CMP-5 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CMP-5 hydrochloride is a potent, specific, and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound is known for its ability to selectively block the methylation activity of PRMT5 on histone preparations, specifically targeting the S2Me-H4R3 site. This compound has shown significant potential in preventing Epstein-Barr virus-driven B-lymphocyte transformation while leaving normal B cells unaffected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CMP-5 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the carbazole-based core, which is achieved through a series of condensation and cyclization reactions.
Functional group introduction: The core structure is then modified to introduce the pyridinylmethyl group and other necessary functional groups.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form, ensuring stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large-scale batch reactors are used to carry out the condensation and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and solvent extraction.
Quality control: The final product undergoes rigorous quality control to ensure purity and consistency, typically achieving a purity of ≥99.0%
Chemical Reactions Analysis
Types of Reactions
CMP-5 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
CMP-5 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving protein arginine methyltransferases.
Biology: Investigated for its role in epigenetic regulation and gene expression.
Medicine: Explored for its potential in treating diseases associated with PRMT5 activity, such as certain cancers and viral infections.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery
Mechanism of Action
CMP-5 hydrochloride exerts its effects by selectively inhibiting the methyltransferase activity of PRMT5. This inhibition prevents the methylation of arginine residues on histone proteins, specifically at the S2Me-H4R3 site. By blocking this methylation, this compound disrupts the epigenetic regulation of gene expression, leading to altered cellular functions. The compound’s selectivity ensures that it does not affect other PRMT enzymes, such as PRMT1, PRMT4, and PRMT7 .
Comparison with Similar Compounds
CMP-5 hydrochloride is unique in its high specificity and selectivity for PRMT5. Similar compounds include:
EPZ015666: Another PRMT5 inhibitor, but with different selectivity and potency profiles.
BRD4770: A histone methyltransferase inhibitor with broader activity against multiple PRMT enzymes.
UNC1999: An inhibitor targeting both PRMT5 and other histone methyltransferases, such as EZH2.
This compound stands out due to its ability to selectively inhibit PRMT5 without affecting other PRMT enzymes, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3.ClH/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17;/h3-13,22H,2,14-15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMOFUKBECEABM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate](/img/structure/B10795763.png)
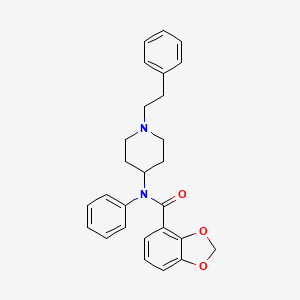
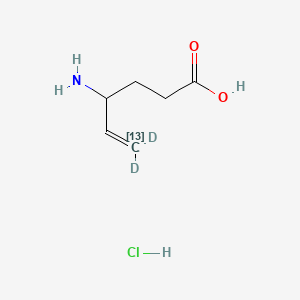
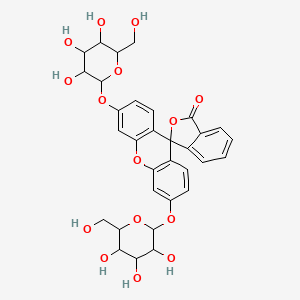
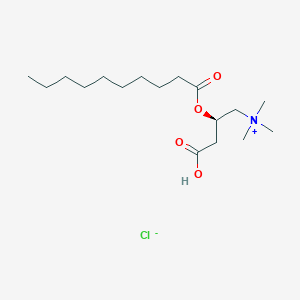
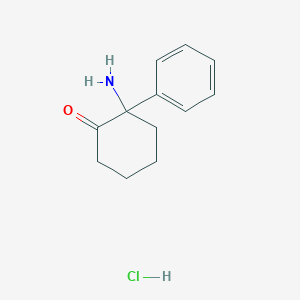

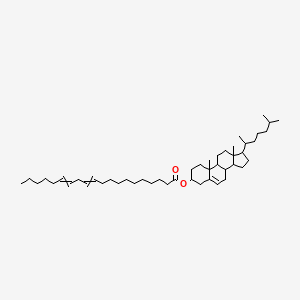
![(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10795801.png)
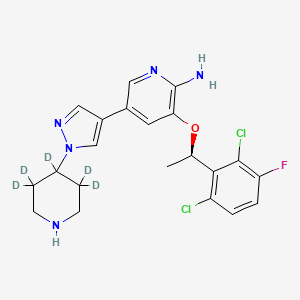
![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795811.png)
![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B10795839.png)
